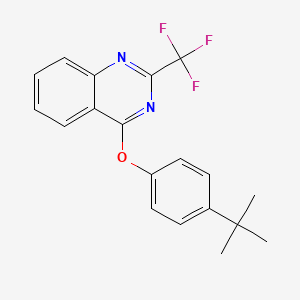

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is a synthetic organic compound that features a quinazoline core substituted with a tert-butylphenoxy group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline typically involves the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.

Attachment of the Tert-butylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-tert-butylphenol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide under strong oxidizing conditions.

Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives under hydrogenation conditions.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Tert-butyl alcohol, tert-butyl hydroperoxide.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone is utilized as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the synthesis of pranlukast, an anti-allergic and anti-asthma drug. The compound serves as a precursor for creating more complex molecules through various chemical transformations, including acylation and nitration reactions .

HIV-1 Integrase Inhibitors

Recent studies have indicated that derivatives of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone exhibit inhibitory effects on HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a significant target for antiviral therapies. Research has shown that modifications to the compound can enhance its efficacy as an integrase inhibitor, highlighting its potential in developing new antiretroviral drugs .

Chemical Reagent in Organic Synthesis

The compound is also employed as a chemical reagent in various organic synthesis reactions. It has been used to synthesize amides and benzoxazoles under microwave-assisted conditions, demonstrating its versatility and efficiency as a building block in organic chemistry .

Case Study 1: Synthesis of Pranlukast

A study focused on the green synthesis of pranlukast highlights the importance of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone as an intermediate. The synthesis involved nitration and subsequent reactions that resulted in high yields of the desired product, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Antiviral Activity

In another research project, derivatives of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone were tested for their ability to inhibit HIV-1 integrase. The results indicated that certain derivatives displayed significant antiviral activity, with IC50 values suggesting potent inhibition at low concentrations. This study underscores the potential for developing new antiviral agents based on this compound .

Wirkmechanismus

The mechanism of action of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tert-butylphenoxy group can influence its lipophilicity and membrane permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Tert-butylphenoxy)quinazoline: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

2-(Trifluoromethyl)quinazoline: Lacks the tert-butylphenoxy group, which can affect its solubility and interaction with biological targets.

Uniqueness

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is unique due to the presence of both the trifluoromethyl and tert-butylphenoxy groups, which confer distinct physicochemical properties and potential biological activities. The combination of these groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Biologische Aktivität

4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group, which may influence its interaction with biological targets and its overall efficacy.

The compound's chemical structure includes:

- Core Structure : Quinazoline

- Substituents :

- 4-Tert-butylphenoxy : A bulky hydrophobic group that may enhance lipophilicity.

- Trifluoromethyl : An electron-withdrawing group that can increase the compound's reactivity and binding affinity to certain targets.

The biological activity of quinazoline derivatives often involves their interaction with various enzymes and receptors. Specifically, the mechanism of action for this compound may include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in signaling pathways, such as NF-κB, which plays a crucial role in inflammation and cancer progression.

- Binding Interactions : The trifluoromethyl group can engage in hydrogen bonding and π-π interactions with amino acid residues in target proteins, potentially leading to modulation of their activity.

Biological Activity and Research Findings

Recent studies have explored the biological activity of quinazoline derivatives, including this compound. Key findings include:

Anti-inflammatory Activity

Research indicates that quinazoline derivatives can selectively inhibit the activation of NF-κB in macrophage-like cells, suggesting potential use in treating inflammatory diseases. For example:

- Compounds similar to this compound showed low cytotoxicity while effectively suppressing pro-inflammatory cytokine production (e.g., TNFα and IL-6) .

Anticancer Properties

Quinazolines have been investigated for their anticancer properties. The structural modifications in this compound may enhance its ability to target cancer cell lines. Studies have demonstrated:

- Selective cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

- Inhibitory effects on cyclooxygenase (COX) enzymes have been reported, which are significant in pain and inflammatory pathways .

Case Studies

- Study on NF-κB Inhibition : A study evaluated the effects of several quinazoline derivatives on NF-κB activation in THP-1 macrophage cells. The results indicated that certain modifications significantly enhanced inhibitory activity while maintaining low cytotoxicity .

- Anticancer Activity Assessment : A comparative analysis of various quinazoline derivatives revealed that the presence of bulky substituents like tert-butyl enhances anticancer activity against MCF-7 breast cancer cells through targeted apoptosis .

Data Table: Biological Activities of Related Quinazoline Derivatives

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLERUWJKLARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.